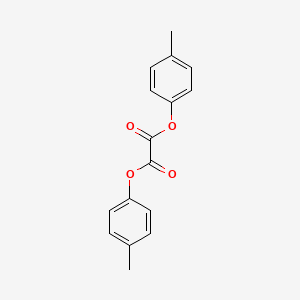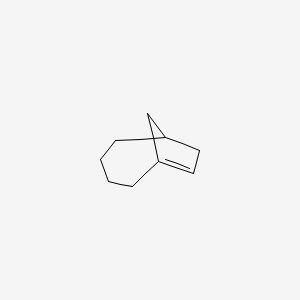
Bicyclo(4.2.1)non-1(8)-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo(421)non-1(8)-ene is a bicyclic compound characterized by its unique structure, which includes two fused rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo(4.2.1)non-1(8)-ene typically involves cycloaddition reactions. One common method is the [6π + 2π] cycloaddition of hexyn-1 and 4-pentynenitrile to 1-benzoylcycloheptatriene under the action of a three-component catalytic system consisting of cobalt(II) acetylacetonate, diphenylphosphinoethane, zinc, and zinc iodide . This method allows for the efficient production of functionally substituted this compound derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. Industrial production would likely involve the use of continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo(4.2.1)non-1(8)-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones.
Reduction: Reduction reactions can convert it into more saturated bicyclic compounds.
Substitution: Substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted bicyclo(4.2.1)nonane derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
Bicyclo(4.2.1)non-1(8)-ene and its derivatives have several applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Medicine: Research into its use as a scaffold for drug development.
Industry: Utilized in the production of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of bicyclo(4.2.1)non-1(8)-ene depends on its specific application. In medicinal chemistry, it may interact with biological targets through its unique three-dimensional structure, which allows for specific binding interactions. The molecular pathways involved would vary based on the functional groups attached to the bicyclic core.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo(3.3.1)nonane: Another bicyclic compound with a different ring fusion pattern.
Bicyclo(2.2.1)heptane: Known for its use in various synthetic applications.
Uniqueness
Bicyclo(4.2.1)non-1(8)-ene is unique due to its specific ring structure, which provides distinct chemical reactivity and potential for functionalization compared to other bicyclic compounds .
Eigenschaften
CAS-Nummer |
23057-35-4 |
|---|---|
Molekularformel |
C9H14 |
Molekulargewicht |
122.21 g/mol |
IUPAC-Name |
bicyclo[4.2.1]non-1(8)-ene |
InChI |
InChI=1S/C9H14/c1-2-4-9-6-5-8(3-1)7-9/h5,9H,1-4,6-7H2 |
InChI-Schlüssel |
NCQNMEMRZWQKGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=CCC(C1)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dichlorobis[1,1'-thiobis[butane]]platinum](/img/structure/B13815475.png)
![[2-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13815481.png)
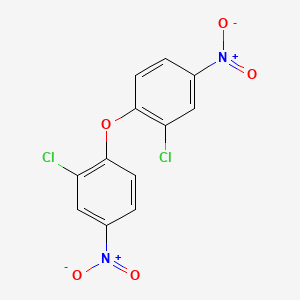
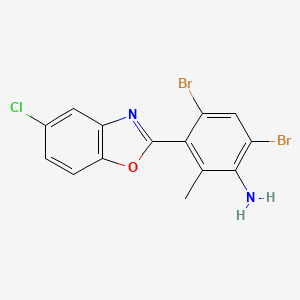
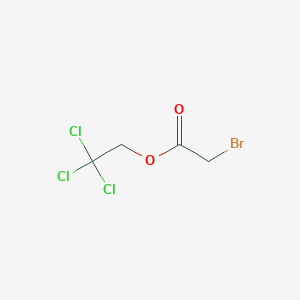
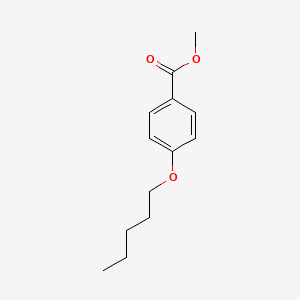
![(2S)-2-[(2-aminoacetyl)-[2-(carbamoylhydrazinylidene)ethyl]amino]-3-phenylpropanamide](/img/structure/B13815501.png)
![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-(4-methylphenyl)-1-[(4-methylphenyl)methyl]urea](/img/structure/B13815502.png)
![Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-(phenylmethoxy)-, ethyl ester](/img/structure/B13815511.png)
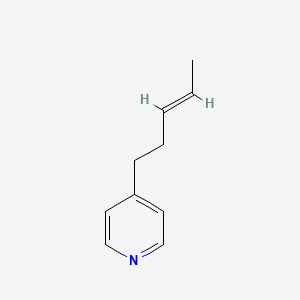
![1-[(2S,5S)-5-methyloxolan-2-yl]ethanone](/img/structure/B13815533.png)
![[(2S,3S,4R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-4-acetyloxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-6-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13815534.png)
